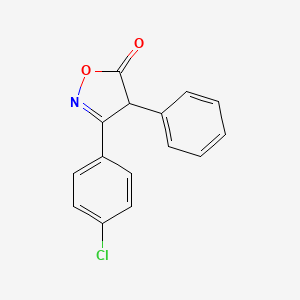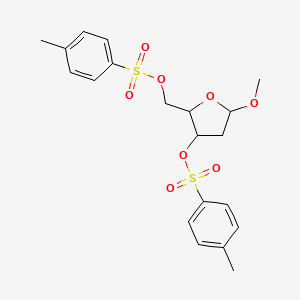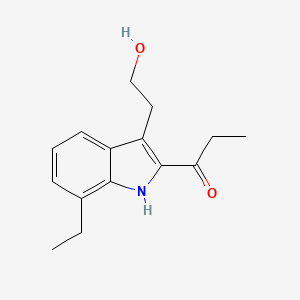
1-(7-Ethyl-3-(2-hydroxyethyl)-1H-indol-2-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Ethyl-3-(2-hydroxyethyl)-1H-indol-2-yl)propan-1-one is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties .
Vorbereitungsmethoden
The synthesis of 1-(7-Ethyl-3-(2-hydroxyethyl)-1H-indol-2-yl)propan-1-one involves several steps. One common method is the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . The reaction typically involves methanesulfonic acid under reflux in methanol, yielding the desired indole derivative in good yield .
Analyse Chemischer Reaktionen
1-(7-Ethyl-3-(2-hydroxyethyl)-1H-indol-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or ethanol, and varying temperatures depending on the desired reaction .
Wissenschaftliche Forschungsanwendungen
1-(7-Ethyl-3-(2-hydroxyethyl)-1H-indol-2-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 1-(7-Ethyl-3-(2-hydroxyethyl)-1H-indol-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis, cell proliferation, and signal transduction .
Vergleich Mit ähnlichen Verbindungen
1-(7-Ethyl-3-(2-hydroxyethyl)-1H-indol-2-yl)propan-1-one can be compared with other indole derivatives, such as:
1H-Indole-2-carboxylic acid: Another indole derivative with different functional groups, leading to distinct chemical and biological properties.
1H-Indole-3-acetic acid: Known for its role in plant growth regulation, this compound has different applications compared to this compound.
1H-Indole-3-butyric acid: Used as a rooting hormone in plant propagation, highlighting its unique application in agriculture.
Eigenschaften
CAS-Nummer |
106637-45-0 |
|---|---|
Molekularformel |
C15H19NO2 |
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
1-[7-ethyl-3-(2-hydroxyethyl)-1H-indol-2-yl]propan-1-one |
InChI |
InChI=1S/C15H19NO2/c1-3-10-6-5-7-11-12(8-9-17)15(13(18)4-2)16-14(10)11/h5-7,16-17H,3-4,8-9H2,1-2H3 |
InChI-Schlüssel |
CVZQGAZLFXLYEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C(=CC=C1)C(=C(N2)C(=O)CC)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


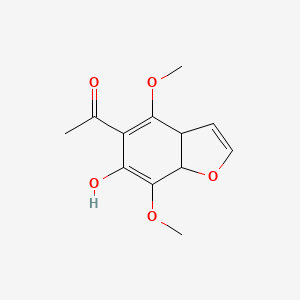
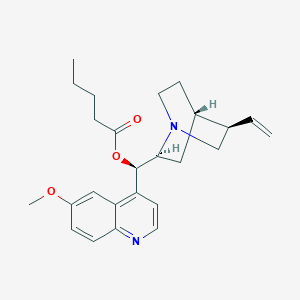
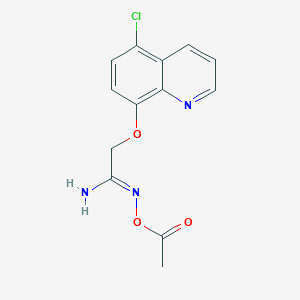
![1-[4-(2-Aminopyrimidin-4-yl)phenyl]ethan-1-one](/img/structure/B12896575.png)
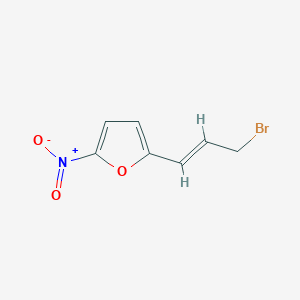
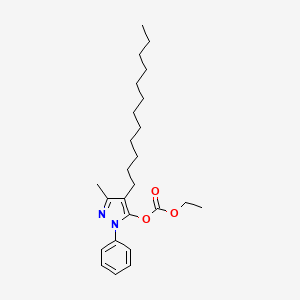
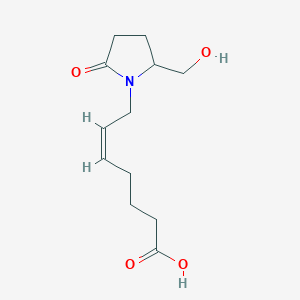
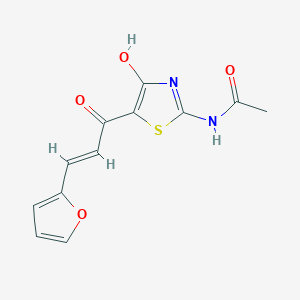

![Imidazo[1,2-a]pyrazin-8-amine, 3-(3,4-dichlorophenyl)-N-methyl-](/img/structure/B12896605.png)
